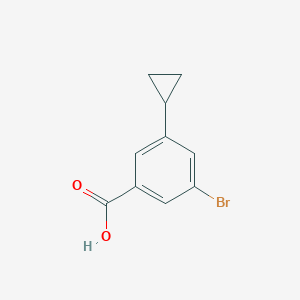

3-Bromo-5-cyclopropylbenzoic acid

Description

3-Bromo-5-cyclopropylbenzoic acid is a halogenated benzoic acid derivative featuring a bromine atom at the 3-position and a cyclopropyl group at the 5-position of the aromatic ring. The cyclopropyl substituent introduces unique steric and electronic effects due to its strained three-membered ring structure, which can influence reactivity in organic synthesis . Historically, this compound has been explored as an intermediate in pharmaceutical and agrochemical research. Despite its discontinued status, its structural features remain relevant for comparative studies with analogous compounds.

Properties

IUPAC Name |

3-bromo-5-cyclopropylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO2/c11-9-4-7(6-1-2-6)3-8(5-9)10(12)13/h3-6H,1-2H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUFAVKBXMNTWOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=CC(=C2)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-cyclopropylbenzoic acid typically involves the bromination of 5-cyclopropylbenzoic acid. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow processes or the use of automated reactors to ensure consistent quality and yield. The choice of method depends on factors such as cost, availability of raw materials, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-cyclopropylbenzoic acid can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The cyclopropyl group can be oxidized to form different functional groups.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation of the cyclopropyl group can produce a ketone or an aldehyde.

Scientific Research Applications

Medicinal Chemistry

3-Bromo-5-cyclopropylbenzoic acid is primarily utilized in medicinal chemistry for the synthesis of bioactive compounds. Its bromine substituent enhances the compound's reactivity, allowing for various modifications that can lead to the development of new therapeutic agents.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that specific modifications to this compound can enhance its efficacy against certain cancer cell lines, making it a candidate for further drug development .

Agrochemical Development

The compound is also explored in the field of agrochemicals, particularly as a precursor for herbicides and pesticides. Its structural characteristics allow it to interact with biological systems effectively.

Case Study: Pesticide Formulations

A study focused on the synthesis of novel heteroaryl-triazole compounds derived from this compound demonstrated promising results in pest control efficacy while minimizing environmental impact . This application highlights the compound's versatility beyond medicinal uses.

Organic Synthesis

In organic synthesis, this compound serves as an important intermediate for creating complex molecules. Its ability to undergo various reactions, such as nucleophilic substitution and coupling reactions, makes it a valuable reagent.

Data Table: Reaction Conditions and Yields

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Base: NaOH; Solvent: DMF; Temp: 50°C | 85 |

| Coupling Reaction | Catalyst: Pd(PPh₃)₂Cl₂; Temp: 100°C | 75 |

| Esterification | Acid: H₂SO₄; Temp: Reflux | 90 |

This table summarizes some typical reaction conditions and yields associated with the use of this compound in synthetic applications.

Mechanism of Action

The mechanism by which 3-Bromo-5-cyclopropylbenzoic acid exerts its effects depends on its interaction with molecular targets. For example, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The cyclopropyl group can enhance binding affinity due to its rigidity and ability to fit into hydrophobic pockets within proteins.

Comparison with Similar Compounds

Key Compounds:

3-Bromo-5-chlorobenzoic acid (CAS 42860-02-6):

- Substituents : Bromine (3-position) and chlorine (5-position).

- Electronic Effects : Both halogens are electron-withdrawing, enhancing the acidity of the carboxylic acid group compared to cyclopropyl-substituted analogs.

- Applications : Widely used as a versatile intermediate in pharmaceutical and agrochemical synthesis due to its reactivity in cross-coupling reactions .

3-Bromo-5-(trifluoromethyl)benzoic acid (CAS 1483-56-3):

- Substituents : Bromine (3-position) and trifluoromethyl (5-position).

- Electronic Effects : The strong electron-withdrawing -CF₃ group significantly increases acidity (lower pKa) and directs electrophilic substitution reactions.

- Applications : Valued in medicinal chemistry for synthesizing fluorinated drug candidates .

3-Bromo-5-isopropylbenzoic acid: Substituents: Bromine (3-position) and isopropyl (5-position). Applications: Explored in drug development for modifying pharmacokinetic properties .

Comparative Data Table

Research Findings

- Acidity Trends : The -CF₃ derivative exhibits the highest acidity due to its strong electron-withdrawing effect, followed by the chloro-substituted compound. The cyclopropyl and isopropyl analogs are less acidic, aligning with their electron-donating or neutral effects .

- Steric Influence : The cyclopropyl group’s moderate steric hindrance contrasts with the high hindrance of isopropyl, which may restrict access to the carboxylic acid group in esterification or amidation reactions .

Biological Activity

3-Bromo-5-cyclopropylbenzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action, effects on various biological targets, and potential therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : CHBrO

- Molecular Weight : 241.08 g/mol

- CAS Number : 157893-14-6

Research indicates that this compound exhibits its biological effects primarily through inhibition of specific enzymes and interaction with cellular pathways. Studies have shown its potential as an inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for the survival of pathogens such as Mycobacterium tuberculosis (MtDHFR) .

Biological Activity Summary

Case Studies

- Antitubercular Activity : A study focused on the design and synthesis of substituted benzoic acid derivatives, including this compound, demonstrated significant inhibitory activity against MtDHFR. The findings suggest that these compounds could be further developed as novel anti-TB agents due to their low IC values and unique binding mechanisms .

- Cytotoxic Effects in Cancer Cells : Preliminary investigations into the cytotoxic properties of this compound revealed that it can induce apoptosis in certain cancer cell lines. This effect appears to be mediated through the activation of intrinsic apoptotic pathways, although specific mechanisms remain to be fully elucidated .

Toxicological Profile

Safety assessments indicate that while this compound does not exhibit significant endocrine-disrupting properties, further studies are needed to evaluate its long-term effects and bioaccumulation potential in ecological settings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.